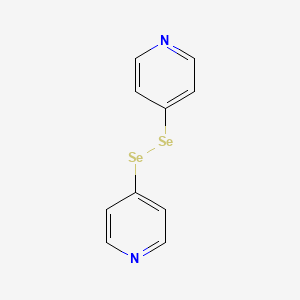
1,2-Di(pyridin-4-yl)diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(pyridin-4-yl)diselane: is an organoselenium compound featuring two pyridine rings attached to a diselenide bridge. This compound belongs to the class of diselenides, which have garnered significant attention due to their unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Di(pyridin-4-yl)diselane can be synthesized through a two-step procedure. The first step involves the insertion of the diselenide moiety onto a carboxylic acid. This is followed by a Steglich esterification reaction between the biscarboxylic acid containing the diselenide unit and 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH). The reaction conditions typically involve the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the handling of selenium compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Di(pyridin-4-yl)diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction of the diselenide bond can yield selenols or other reduced selenium species.
Substitution: The pyridine rings can participate in substitution reactions, where functional groups can be introduced onto the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic reagents can be employed for substitution reactions.
Major Products:
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenols or diselenides with altered oxidation states.
Substitution: Pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,2-Di(pyridin-4-yl)diselane involves its interaction with molecular targets through the diselenide bond. This bond can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. For example, in anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells through the activation of ROS signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-Di(pyridin-2-yl)diselane: Similar structure but with pyridine rings attached at the 2-position.
1,2-Di(quinazolin-4-yl)diselane: A diselenide compound with quinazoline rings instead of pyridine.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: A complex diselenide compound with additional functional groups.
Uniqueness: 1,2-Di(pyridin-4-yl)diselane is unique due to its specific substitution pattern on the pyridine rings, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for studying the effects of diselenide bonds in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C10H8N2Se2 |
|---|---|
Molekulargewicht |
314.1 g/mol |
IUPAC-Name |
4-(pyridin-4-yldiselanyl)pyridine |
InChI |
InChI=1S/C10H8N2Se2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H |
InChI-Schlüssel |
WXWKXOOCZMFMAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1[Se][Se]C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



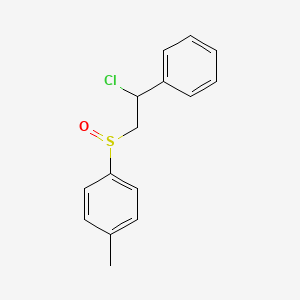

![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
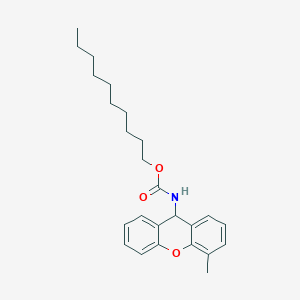
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)
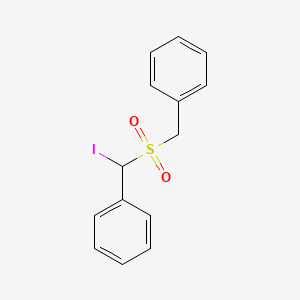
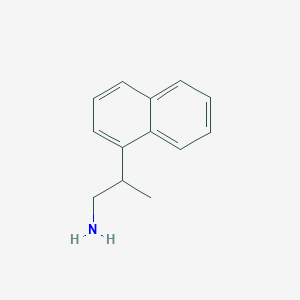
![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)

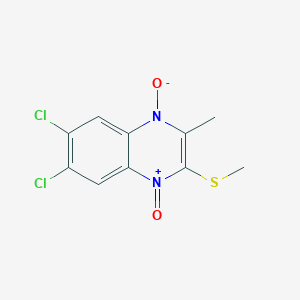
![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
